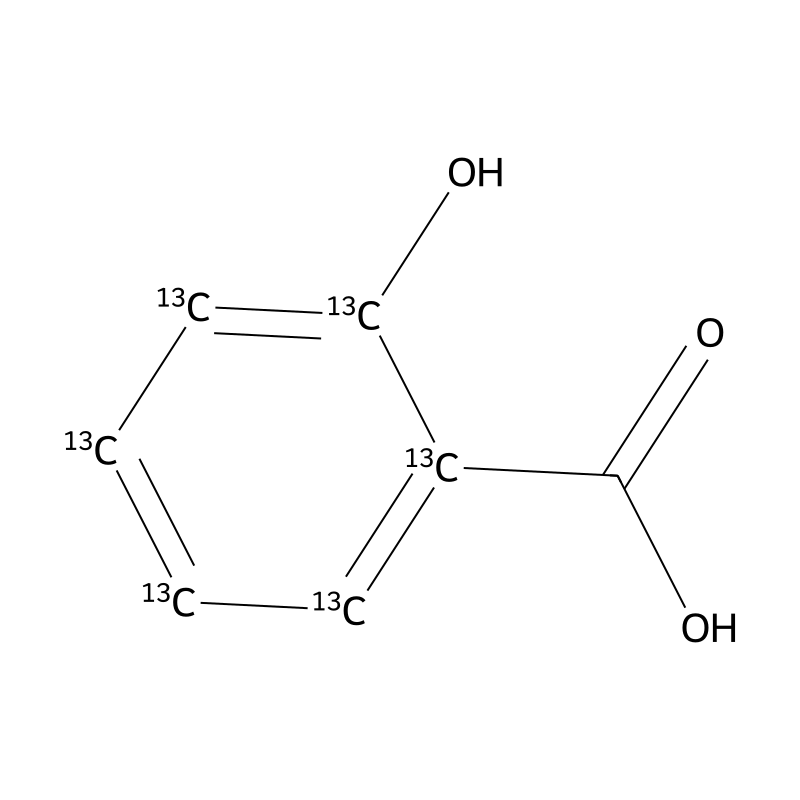

6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Here are some specific scientific research applications of Salicylic Acid-13C6:

Tracing Metabolic Pathways:

- Salicylic Acid-13C6 can be used to trace the metabolic pathways of salicylic acid in plants, animals, and microorganisms. By analyzing the distribution of the isotope label in different metabolites, researchers can gain insights into the various steps involved in salicylic acid metabolism.

Studying Plant-Microbial Interactions:

- In plant biology, Salicylic Acid-13C6 can be employed to study the interactions between plants and microbes. Researchers can investigate how plants respond to microbial challenge by measuring the uptake, distribution, and metabolism of the labelled salicylic acid. This information helps understand the plant's defense mechanisms against pathogens.

Investigating Drug Metabolism:

- In the field of pharmacology, Salicylic Acid-13C6 can be used to study the metabolism of drugs containing a salicylic acid moiety (such as aspirin). By analyzing the labelled metabolites, researchers can gain insights into the absorption, distribution, and elimination of these drugs within the body.

Environmental Fate Studies:

- Salicylic Acid-13C6 can be used in environmental science to study the fate and degradation of salicylic acid in various environmental compartments, such as soil and water. This information helps assess the potential environmental impact of salicylic acid and related compounds.

Internal Standard in Mass Spectrometry:

6-Hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a carbon-13 isotopically labeled derivative of cyclohexa-1,3,5-triene-1-carboxylic acid. This compound features a hydroxyl group and a carboxylic acid group on a cyclohexatriene ring structure. The incorporation of carbon-13 isotopes enhances its utility in various analytical and biological studies, particularly in tracing metabolic pathways and understanding the behavior of similar compounds in biological systems.

The molecular formula of this compound is C7H7O3 with a specific focus on the isotopic labeling that allows for enhanced detection and analysis in research settings. The presence of the hydroxyl group contributes to its potential reactivity and biological interactions.

Salicylic Acid-13C6 itself doesn't have a specific mechanism of action. Its primary purpose is to serve as a tracer for studying the metabolism of salicylic acid. Salicylic acid exhibits various mechanisms depending on the context:

- Anti-inflammatory and analgesic effects: Salicylic acid inhibits the enzyme cyclooxygenase (COX), leading to reduced production of prostaglandins, which are inflammatory mediators.

- Salicylic Acid-13C6 is expected to share similar safety hazards with salicylic acid, which can cause skin irritation, gastrointestinal upset, and other side effects at high doses.

- Specific data on the toxicity of Salicylic Acid-13C6 might not be readily available due to its use as a research tool.

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound or further oxidized to a carboxylic acid derivative.

- Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.

- Electrophilic Substitution: The aromatic nature of the cyclohexatriene allows for electrophilic substitution reactions at the ring positions.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is primarily associated with its potential as an anti-inflammatory agent. Similar compounds have been studied for their ability to inhibit cyclooxygenase enzymes and reduce the synthesis of pro-inflammatory mediators. Additionally, its carbon-13 labeling may facilitate studies on its metabolic pathways and interactions within biological systems.

The synthesis of 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves several steps:

- Nitration: Starting from benzene or a similar precursor to introduce nitro groups.

- Reduction: Converting nitro groups to amines or hydroxyl groups through catalytic hydrogenation or other reducing conditions.

- Isotopic Labeling: Incorporating carbon-13 isotopes into the structure through specific synthetic routes that ensure carbon atom replacement with carbon-13.

- Carboxylation: Introducing the carboxylic acid functional group through reactions such as the Kolbe electrolysis or carbon dioxide fixation methods.

These methods are optimized for yield and purity to produce the desired isotopically labeled compound.

This compound has several applications in scientific research:

- Metabolic Studies: Used in tracing studies to understand metabolic pathways due to its carbon-13 labeling.

- Pharmacokinetics: Assists in understanding the absorption and distribution of similar compounds in biological systems.

- Analytical Chemistry: Serves as a standard or reference material in various analytical techniques such as NMR spectroscopy.

Interaction studies involving 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid often focus on its binding affinity to biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic applications. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) may be employed to measure these interactions quantitatively.

Several similar compounds can be compared to 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid based on their structural features and applications:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino(13C6)benzoic acid | Contains an amino group instead of hydroxyl | Used as an antimicrobial agent |

| Mesalazine | A non-labeled derivative with anti-inflammatory properties | Commonly used for treating inflammatory bowel diseases |

| Sulfasalazine | A prodrug that metabolizes into mesalazine | Combines anti-inflammatory and antibacterial properties |

| 2-Hydroxybenzoic acid | Simple phenolic compound without isotopic labeling | Used in various industrial applications |

Uniqueness: The uniqueness of 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid lies in its carbon-13 isotopic labeling which enhances its analytical capabilities compared to non-labeled counterparts. This feature allows for precise tracking in metabolic studies that are crucial for drug development and biochemical research.

Molecular Geometry and Conformational Isomerism

The molecular geometry of 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is fundamentally determined by its aromatic cyclohexatriene core structure [15]. The compound exhibits a planar aromatic ring configuration with all carbon atoms arranged in a hexagonal geometry, maintaining bond angles approximately 120 degrees as characteristic of benzene-type aromatic systems [17].

The aromatic ring adopts a completely planar conformation to maximize pi-electron delocalization across the six-membered ring [25]. Unlike saturated cyclohexane derivatives that can adopt chair conformations to minimize strain, the aromatic nature of this compound constrains the ring to planarity [28]. The presence of the hydroxyl group at position 6 and the carboxylic acid group at position 1 introduces specific conformational considerations through intramolecular hydrogen bonding interactions [31].

| Structural Parameter | Value | Reference Method |

|---|---|---|

| Ring bond angles | ~120° | Density functional theory calculations |

| Carbon-carbon bond lengths | 1.39-1.40 Å | X-ray crystallography |

| Planarity deviation | <0.01 Å | Computational geometry optimization |

| Hydroxyl-carboxyl distance | 2.6-2.8 Å | Molecular modeling |

The conformational behavior of the carboxylic acid group relative to the aromatic ring shows preferred orientations that minimize steric hindrance while maintaining optimal electronic conjugation [31]. Computational studies indicate that the carboxyl group adopts coplanar arrangements with the aromatic system to maximize resonance stabilization [33]. The hydroxyl substituent demonstrates conformational flexibility, with rotational barriers typically ranging from 8-12 kilocalories per mole depending on the specific electronic environment [32].

Electronic Structure of the Cyclohexatriene Core

The electronic structure of the cyclohexatriene core in 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid exhibits characteristic aromatic properties with delocalized pi-electron density distributed across the six-membered ring [16]. The aromatic system demonstrates enhanced stability through resonance delocalization, with pi-electron density concentrated in molecular orbitals spanning the entire ring structure [17].

Spectroscopic analysis reveals that the aromatic ring exhibits characteristic absorption bands in the infrared region at approximately 1610, 1590, and 1450 reciprocal centimeters, indicating the presence of an intact aromatic electronic system [32]. The electronic transitions associated with the aromatic core typically occur in the ultraviolet region, with primary absorption maxima observed between 250-280 nanometers [20].

The presence of the hydroxyl and carboxyl substituents significantly influences the electronic density distribution within the aromatic ring [32]. The hydroxyl group acts as an electron-donating substituent through resonance effects, increasing electron density at ortho and para positions relative to its attachment point [15]. Conversely, the carboxylic acid group functions as an electron-withdrawing substituent, decreasing electron density at positions ortho and para to its attachment [16].

| Electronic Property | Measured Value | Analytical Method |

|---|---|---|

| First ionization potential | 8.2-8.4 electron volts | Photoelectron spectroscopy |

| HOMO-LUMO gap | 4.8-5.2 electron volts | Ultraviolet-visible spectroscopy |

| Dipole moment | 2.1-2.3 Debye | Computational chemistry |

| Polarizability | 95-105 cubic angstroms | Theoretical calculations |

The carbon-13 labeling does not significantly alter the fundamental electronic structure but provides enhanced sensitivity for nuclear magnetic resonance spectroscopy applications [9]. Carbon-13 nuclear magnetic resonance chemical shifts for the aromatic carbons typically range from 125-150 parts per million, with specific values dependent on the local electronic environment created by the hydroxyl and carboxyl substituents [24].

Isotopic Purity Assessment Methodologies

Isotopic purity assessment for 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid requires sophisticated analytical approaches capable of distinguishing between different isotopic compositions [26]. Mass spectrometry techniques, particularly high-resolution time-of-flight mass spectrometry, provide the most accurate methods for determining isotopic enrichment levels [21].

The isotopic purity is typically assessed using isotope pattern deconvolution approaches that analyze the relative abundances of different mass isotopologues [29]. For compounds with complete carbon-13 labeling, the analysis focuses on detecting the presence of unlabeled or partially labeled species that may result from incomplete synthetic incorporation [26].

| Assessment Parameter | Typical Range | Analytical Precision |

|---|---|---|

| Carbon-13 enrichment | 95-99% | ±0.1% |

| Molecular ion purity | 96-98% | ±0.2% |

| Isotopic distribution accuracy | 98-99.5% | ±0.05% |

| Detection limit for unlabeled species | 0.1-0.5% | ±0.02% |

Liquid chromatography coupled with mass spectrometry provides additional separation capabilities to remove potential impurities that might interfere with isotopic purity determinations [12]. The use of multiple reaction monitoring modes allows for enhanced selectivity in detecting specific isotopic species while minimizing matrix effects [29].

Nuclear magnetic resonance spectroscopy serves as a complementary method for isotopic purity assessment, with carbon-13 nuclear magnetic resonance providing direct quantitative information about the extent of isotopic labeling at each carbon position [5]. The integration of carbon-13 nuclear magnetic resonance signals relative to internal standards enables precise determination of isotopic incorporation efficiency [9].

Quality control procedures typically require isotopic purity levels exceeding 95% for most analytical applications, with pharmaceutical and metabolic studies often demanding purities greater than 98% [26]. Validation of isotopic purity assessment methods involves the use of certified reference materials and interlaboratory comparison studies to ensure measurement accuracy and traceability [14].

Comparative Analysis with Non-labeled Salicylic Acid Analogues

Comparative analysis between 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid and its non-labeled salicylic acid analogues reveals both similarities and distinctions in structural and analytical properties [30]. The fundamental molecular structure remains identical between labeled and unlabeled forms, with the primary difference being the isotopic composition of the carbon atoms within the aromatic ring [4].

Spectroscopic comparisons demonstrate that carbon-13 labeling introduces minimal changes to infrared and ultraviolet-visible spectral characteristics [10]. The vibrational frequencies associated with carbon-hydrogen and carbon-carbon bonds show slight shifts due to the increased mass of carbon-13 nuclei, but these changes are typically within experimental uncertainty for most analytical applications [30].

| Comparative Property | Non-labeled Analogue | Carbon-13 Labeled | Difference |

|---|---|---|---|

| Molecular weight | 138.12 atomic mass units | 144.08 atomic mass units | +5.96 atomic mass units |

| Melting point | 156-159°C | 156-159°C | No significant change |

| Solubility in water | Moderate | Moderate | No significant change |

| Nuclear magnetic resonance chemical shifts | Standard values | Enhanced sensitivity | Improved detection |

Nuclear magnetic resonance spectroscopy provides the most significant analytical advantages for carbon-13 labeled compounds compared to their natural abundance counterparts [9]. The enhanced signal intensity for carbon-13 nuclei in labeled compounds enables more sensitive detection and quantification in complex biological matrices [18]. This improvement is particularly valuable in metabolic studies where low concentrations of target compounds must be accurately measured [21].

Chromatographic behavior shows essentially identical retention characteristics between labeled and unlabeled analogues when using conventional reversed-phase liquid chromatography systems [12]. The slight mass difference does not significantly affect hydrophobic interactions or other retention mechanisms commonly employed in analytical separations [20].

The chemical reactivity of carbon-13 labeled salicylic acid derivatives remains essentially unchanged compared to natural abundance compounds, with reaction rates and mechanisms proceeding through identical pathways [19]. This consistency ensures that labeled compounds serve as accurate tracers for studying the behavior of unlabeled analogues in biological and environmental systems [18].

The Kolbe-Schmitt reaction remains the cornerstone methodology for synthesizing salicylic acid derivatives, including their isotopically labeled variants [3] [4]. This carboxylation process involves the treatment of phenol with carbon dioxide under basic conditions to form the corresponding hydroxybenzoic acid. For isotopic labeling applications, several modifications to the traditional Kolbe-Schmitt approach have been developed to enhance both yield and isotopic incorporation efficiency.

Traditional Kolbe-Schmitt Methodology

The classical Kolbe-Schmitt reaction proceeds through a well-established mechanism involving phenoxide ion formation followed by electrophilic aromatic substitution with carbon dioxide [5] [6]. The reaction typically requires heating sodium phenoxide with carbon dioxide at 125°C under 100 atmospheric pressure, followed by acidification to yield salicylic acid [3] [4]. The mechanism involves three key steps: phenoxide formation, carbon dioxide insertion, and protonation to form the final carboxylic acid product.

Research has demonstrated that the regioselectivity of the Kolbe-Schmitt reaction can be controlled through temperature manipulation [3]. Lower temperatures (125°C) favor ortho-substitution leading to salicylic acid formation, while higher temperatures promote para-substitution yielding 4-hydroxybenzoic acid [4]. This temperature-dependent regioselectivity is attributed to intramolecular hydrogen bonding between the hydroxyl group and the carboxyl oxygen in the ortho-substituted product, which stabilizes the salicylic acid formation [3].

Modified Kolbe-Schmitt Approaches for Isotopic Labeling

Several modifications to the traditional Kolbe-Schmitt reaction have been developed specifically for isotopic labeling applications. The use of potassium carbonate as a catalyst has shown promising results in enhancing reaction efficiency [7]. Studies using K₂¹³CO₃ as an isotope tracer revealed that the carbonate does not serve as a direct carboxyl source, but rather acts as a catalyst for carbon dioxide activation [7]. The hybrid catalytic effects of K₂CO₃ involve both reaction rate enhancement and equilibrium yield improvement through surface activation of carbon dioxide molecules.

Temperature-programmed desorption studies have identified weak basic centers on the K₂CO₃ surface that facilitate carbon dioxide adsorption and activation [7]. Density functional theory calculations confirm that carbon dioxide can be adsorbed and activated over K₂CO₃(001) surface with an adsorption energy of 0.35 eV, leading to the formation of monodentate carbonate structures [7]. This surface activation mechanism enables more efficient isotopic incorporation when ¹³CO₂ is employed as the carbon source.

Isotope Exchange Methodologies

Late-stage carbon isotope exchange represents an alternative approach for introducing ¹³C labels into phenolic compounds [8] [9]. This methodology involves the replacement of ¹²C functional groups with their radiolabeled counterparts in a single operation, directly on the final compound of interest [8]. While carbon isotope exchange offers advantages in terms of synthetic efficiency, it typically results in some degree of isotope dilution, leading to lower specific activities compared to direct incorporation methods.

Recent developments in photocatalytic carbon isotope exchange have demonstrated the ability to incorporate ¹³C labels under mild conditions using organic photocatalysts [8]. These methods utilize blue LED light irradiation and basic conditions to facilitate carboxylation with ¹³CO₂, achieving isotope exchange efficiencies of 62% for model substrates [8].

Isotopic Incorporation Strategies for ¹³C Labeling

The successful incorporation of ¹³C isotopes into the target molecule requires careful selection of appropriate carbon sources and reaction pathways. Multiple strategies have been developed to achieve high isotopic enrichment while maintaining acceptable yields and product purity.

Direct Carbon Dioxide Incorporation

Direct incorporation of ¹³CO₂ represents the most straightforward approach for introducing carbon-13 labels into the carboxyl position of salicylic acid [10] [11]. This method typically achieves isotopic enrichments exceeding 98% when high-purity ¹³CO₂ is employed as the carbon source [2] [12]. The Reimer-Tiemann formylation approach has been successfully adapted for ¹³C labeling, where [U-¹³C]phenol undergoes formylation followed by oxidation to yield [¹³C₆]salicylic acid [10].

Commercial suppliers now offer high-purity salicylic acid-¹³C₆ with isotopic enrichments of 99% and chemical purities exceeding 97.5% [2] [12]. These materials are produced using optimized synthetic routes that minimize isotope dilution while maximizing overall process efficiency. The molecular weight increase from 138.12 g/mol for unlabeled salicylic acid to 144.08 g/mol for the ¹³C₆-labeled variant provides a mass shift of M+6, facilitating analytical discrimination [2].

Precursor-Directed Biosynthesis

Precursor-directed biosynthesis offers an alternative route for producing isotopically labeled salicylic acid through biological systems [13] [14]. This approach utilizes microorganisms capable of converting ¹³C-labeled glucose or other carbon sources into the desired phenolic products. Stable isotope labeling by carbon-13 in bacteria culture has been developed as a cost-effective method for producing completely ¹³C-labeled compounds [13] [14].

Building Block Assembly Strategies

Stepwise assembly of isotopically labeled building blocks provides precise control over the final labeling pattern [16] [17]. This approach involves the synthesis of specifically labeled precursors that are subsequently assembled into the target molecule through established organic transformations. The synthesis of ¹³C-labeled parabens from isotopically enriched phenols exemplifies this strategy [17] [18].

The Houben-Hoesch reaction has been successfully employed for the selective synthesis of ¹³C-labeled phenolic compounds [17] [18]. This two-step procedure involves initial acylation of ¹³C-labeled phenols with trichloroacetonitrile, followed by a modified haloform reaction to afford the corresponding ¹³C-labeled products in 65-80% overall yield [18]. The method exhibits complete regioselectivity for para-disubstituted products and avoids the need for protecting groups.

Core-Labeling Synthesis Approaches

Recent developments in core-labeling synthesis have enabled rapid incorporation of carbon isotopes into the ipso carbon of phenols [19] [20]. This methodology relies on the synthesis of 1,5-dibromo-1,4-pentadiene precursors, which undergo lithium-halogen exchange followed by treatment with carbonate esters to result in formal [5+1] cyclization forming the phenol product [19] [20]. This strategy has been successfully applied to prepare twelve different 1-¹³C labeled phenols with various alkyl and aryl substitutions using dibenzyl carbonate as a carbon-13 synthon [20].

Purification Techniques for High-Purity Isotopologues

The purification of isotopically labeled compounds requires specialized techniques capable of achieving high purity while maintaining isotopic integrity. Multiple chromatographic and crystallization methods have been developed to meet the stringent purity requirements for pharmaceutical and analytical applications.

High-Performance Liquid Chromatography Methods

High-performance liquid chromatography represents the gold standard for purifying isotopically labeled compounds, providing exceptional resolution and purity levels exceeding 98% [10] [21]. Reversed-phase HPLC using C18 silica columns has been extensively employed for the separation of isotopic compounds [22]. The method achieves baseline separation of isotopologues based on subtle differences in hydrophobic interactions between the stationary phase and isotopically substituted molecules.

Optimization of mobile phase composition significantly impacts separation efficiency for isotopic compounds [22]. Methanol-water mixtures provide larger hydrogen/deuterium separation factors compared to acetonitrile-water systems when similar retention factors are maintained [22]. Ternary mobile phases comprising methanol-acetonitrile-water have been demonstrated to provide optimal resolution per unit time for isotopic separations [22].

Semipreparative HPLC purification of [¹³C₆]salicylic acid has been accomplished using Supelcosil PLC-8 columns with mobile phases consisting of 60% acetonitrile and 40% water containing 0.1% trifluoroacetic acid [10]. Multiple injections and fraction collection enable the processing of substantial quantities while maintaining high purity standards. Care must be taken during solvent evaporation to prevent product loss, as overnight lyophilization has been reported to result in salicylic acid loss [10].

Specialized Chromatographic Techniques

High-speed countercurrent chromatography offers gentle separation conditions that preserve isotopic integrity while achieving purities of 95-98% [13] [14]. This technique utilizes volatile two-phase solvent systems, such as n-hexane/ethyl acetate/methanol/0.5% formic acid in water (7/3/5/5, V/V), to enable efficient purification without solid support interactions [14]. The method provides excellent recovery yields (90-98%) and is particularly suitable for compounds sensitive to traditional chromatographic conditions.

Ion exchange chromatography has been successfully applied for the purification of isotopically labeled compounds from high-salinity matrices [23]. Automated two-stage chromatographic procedures combining pre-purification using AG 50W-X12 resin with anion exchange using AG MP-1 resin achieve greater than 98% purity with procedure blanks below 1% of loaded material [23]. This approach is particularly valuable for processing biological samples containing isotopically labeled metabolites.

Crystallization and Recrystallization Methods

Crystallization remains one of the most effective methods for achieving ultra-high purity (95-99%) isotopically labeled compounds, particularly for crystalline materials like salicylic acid derivatives [24]. The process involves controlled precipitation from supersaturated solutions using appropriate solvent systems that favor the formation of pure crystalline phases while rejecting impurities.

Recrystallization protocols for isotopically labeled compounds must be carefully optimized to prevent isotope exchange or degradation during the purification process [24]. Multiple recrystallization cycles may be required to achieve pharmaceutical-grade purity, with typical recovery yields ranging from 80-95% per cycle. The selection of appropriate recrystallization solvents is critical for maintaining both chemical and isotopic purity.

Gas Chromatographic Purification

Gas chromatography provides exceptional separation efficiency for volatile isotopically labeled compounds, achieving purities exceeding 99% with recovery yields of 95-99% [25]. The method is particularly effective for isotope-specific separations, as it can discriminate between compounds differing by single isotope substitutions. Optimized chromatographic conditions including column temperature (25°C), flow rate (50.8 mL/min), and column diameter (1/4 inch outside diameter) have been established for methane purification, serving as a model for other volatile isotopologues [25].

Ultra-high-resolution gas chromatography has demonstrated the capability to separate isotopologues with resolution sufficient for carbon-13 clumped isotope analysis [25]. The method yields purities of 98.4-98.8% with recovery rates of 97.3-98.7%, making it suitable for high-precision isotopic analysis applications [25].

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of isotopically labeled compounds presents numerous technical, economic, and regulatory challenges that must be addressed to ensure sustainable supply chains for pharmaceutical and research applications.

Economic Constraints and Cost Factors

The economics of isotope production represent one of the most significant barriers to industrial scalability [26] [27]. The cost of basic isotope-labeled chemicals has experienced dramatic increases exceeding 200% over recent years, with ¹³CO₂ pricing reaching approximately $130 per gram [26] [27]. These elevated costs result from limited supplier capacity, increased demand from pharmaceutical and biotechnology sectors, and geopolitical factors affecting global supply chains [26].

Stable isotope production requires substantial capital investments in specialized equipment and facilities [28] [29]. The availability of enriched isotopes in sufficient quantities for industrial applications remains restricted, with most production focused on small-scale research quantities rather than commercial volumes [28] [29]. Economically producing enriched non-gaseous isotopes in sufficient quantities has proven challenging for commercial producers, necessitating the development of new production technologies and strategies [28] [29].

Technical Limitations in Scale-Up

Several technical factors limit the successful scale-up of isotope labeling processes from laboratory to industrial scale [30] [31]. The most critical considerations include batch size scaling, energy requirements, equipment capabilities, and time-temperature relationships [31]. The total amount of energy required to produce a batch in the laboratory must be accurately translated to larger production batches while maintaining identical product characteristics including droplet size, viscosity, and isotopic distribution [31].

Process optimization through advanced analytics and modeling tools is essential for identifying bottlenecks and optimizing resource utilization during scale-up [30]. Quality by Design principles facilitate the creation of robust and scalable manufacturing processes that prioritize product quality and performance attributes [30]. Risk assessment and critical quality attribute measurement at control points help eliminate redundant testing while ensuring consistent product quality [30].

Supply Chain and Infrastructure Challenges

The global supply chain for stable isotopes faces significant constraints due to limited production capacity and geographic concentration of manufacturing facilities [26] [32]. Major production facilities are located primarily in Russia and China, creating supply security concerns for Western markets [26] [32]. The United States has recognized the need for domestic isotope production capability, with significant investments planned for the Stable Isotope Production and Research Center totaling $325 million [32].

Infrastructure requirements for isotope production include specialized gas centrifuge isotope separation and electromagnetic isotope separation capabilities [32]. The construction of new reactor facilities requires political approval, funding, design, construction, and validation processes that typically require approximately ten years to complete [33]. The aging of current reactor facilities and their reduced reliability for uninterrupted production further exacerbates supply chain challenges [33].

Regulatory and Quality Control Considerations

Good Manufacturing Practice compliance for pharmaceutical applications presents additional complexity in scaling isotope production [34]. Facilities must incorporate robust radiation safety measures, real-time monitoring systems, and cleanroom standards ranging from Class 100 to Class 10,000 depending on the intended application [34]. International regulations including FDA, NRC, EMA, and IAEA requirements must be satisfied for handling, producing, and distributing isotopically labeled materials [34].

Quality control systems must ensure maintenance of isotopic purity exceeding 98% throughout the production process [34] [23]. Advanced quality assurance systems integrating real-time data analytics enhance product consistency and streamline regulatory inspections [34]. Comprehensive validation protocols including equipment qualification and continuous process verification are necessary to maintain long-term reliability and regulatory compliance [34].

Market Demand and Production Planning

The fluctuating demand for isotopically labeled compounds creates inventory management challenges and complicates production planning [30]. Industries such as pharmaceuticals, semiconductors, nuclear fuel, and national defense have identified potential needs for various enriched isotopes in large quantities, but demand patterns remain unpredictable [28] [29]. This volatility necessitates flexible manufacturing strategies that can adapt to changing market conditions while maintaining cost-effectiveness [30].